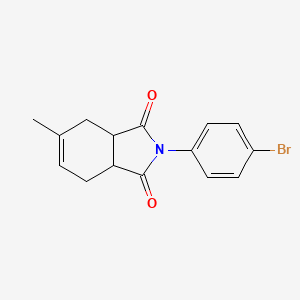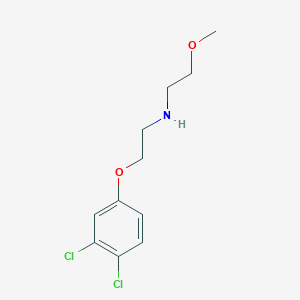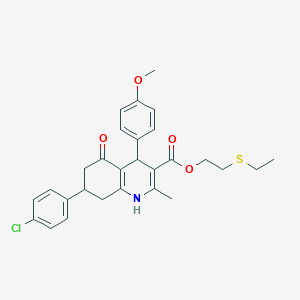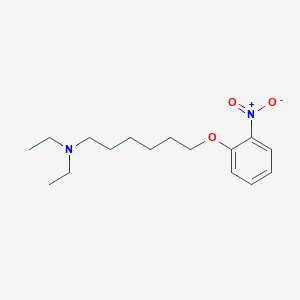![molecular formula C20H16BrN3O2 B5229133 2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)
2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique properties and has been the subject of numerous studies in recent years. In
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect cells from damage caused by free radicals. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its low toxicity profile. This compound has been shown to have minimal side effects, making it a safe and effective tool for scientific research. However, one limitation of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on 2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide. One area of interest is the potential use of this compound in the treatment of cancer. Additionally, further studies could be conducted to explore the anti-inflammatory and antioxidant properties of this compound, and to investigate its potential use in the treatment of other diseases. Finally, future research could focus on developing new synthesis methods for this compound, in order to improve its solubility and expand its potential applications.
Synthesis Methods
The synthesis of 2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide involves several steps. The process begins with the reaction of 2-aminobenzamide with 3-pyridinecarboxaldehyde to form 2-[[(3-pyridinylmethyl)amino]carbonyl]benzamide. This intermediate is then reacted with bromine to form the final product, 2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide.
Scientific Research Applications
2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have antitumor activity, making it a promising candidate for cancer research. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases.
properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c21-17-9-3-1-7-15(17)20(26)24-18-10-4-2-8-16(18)19(25)23-13-14-6-5-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVQZQAKEVPNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)


![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)
![3-fluoro-N-[1-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5229082.png)
![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5229104.png)

![3-ethyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229112.png)
![5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5229118.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)

![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)